molecular formula C13H19NO B1348332 2-Cyclohexylaminomethyl-phenol CAS No. 62984-53-6

2-Cyclohexylaminomethyl-phenol

Cat. No. B1348332
CAS RN: 62984-53-6
M. Wt: 205.3 g/mol
InChI Key: XVAKOBDEONKIIK-UHFFFAOYSA-N
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Description

“2-Cyclohexylaminomethyl-phenol” is a chemical compound with the empirical formula C13H19NO and a molecular weight of 205.301. It is used in proteomics research2.



Synthesis Analysis

The synthesis of “2-Cyclohexylaminomethyl-phenol” is not explicitly mentioned in the available resources. However, similar compounds are synthesized using a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions and Cadogan’s cyclization3.



Molecular Structure Analysis

The molecular structure of “2-Cyclohexylaminomethyl-phenol” can be represented by the SMILES string Oc1ccccc1CNC2CCCCC21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-Cyclohexylaminomethyl-phenol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexylaminomethyl-phenol” are not explicitly mentioned in the available resources. However, its molecular formula is C13H19NO and it has a molecular weight of 205.301.


Scientific Research Applications

Dehydrogenation of Cyclohexanones to Phenols

The conversion of cyclohexanones to phenols, including compounds similar to 2-Cyclohexylaminomethyl-phenol, is a critical reaction in the chemical industry, particularly in pharmaceuticals and electronics. Innovations in catalyst development for this transformation could impact the synthesis pathways of related compounds, highlighting the importance of this research in creating more efficient and green methods for phenol production (Du et al., 2022).

Bound Phenolics in Foods

Investigations into the interactions of phenolic compounds with food constituents have significant implications for nutrition and health. Understanding how compounds like 2-Cyclohexylaminomethyl-phenol might interact with other molecules in food could inform their potential health benefits or impacts (Acosta-Estrada et al., 2014).

UAV Remote Sensing for Crop Phenotyping

While not directly related to the chemical properties of phenolics, the use of unmanned aerial vehicle (UAV) technology for crop phenotyping is an example of how scientific research applications can extend into agricultural practices. Such technologies could potentially be used to study the effects of various compounds, including phenolics, on crop growth and health (Yang et al., 2017).

COX-2 Inhibition for Cancer Treatment

Research into the role of phenolic compounds in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer, provides a therapeutic context that could be relevant to compounds like 2-Cyclohexylaminomethyl-phenol. Such studies explore the potential of phenolics in preventing or treating various cancers, including head and neck cancers (Lin et al., 2002).

Antioxidant and Anti-inflammatory Applications

Phenolic compounds are known for their antioxidant and anti-inflammatory properties. Research into these effects could provide a foundation for the development of new drugs and therapeutic strategies based on phenolic compounds, potentially including 2-Cyclohexylaminomethyl-phenol (Costa et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-Cyclohexylaminomethyl-phenol” are not explicitly mentioned in the available resources.


Future Directions

“2-Cyclohexylaminomethyl-phenol” is currently used in proteomics research2. Its future applications could potentially expand with further research and development.


Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2-[(cyclohexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAKOBDEONKIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328245
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylaminomethyl-phenol

CAS RN

62984-53-6
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WJ Burke, BA Barton, PD Gardner… - Journal of the American …, 1958 - ACS Publications
… 4-f-butyl-2-cyclohexylaminomethylphenol could be converted to a bright yellowsolid polymer upon heating. The characterization of this product was of interest in order to obtain addi…
Number of citations: 10 pubs.acs.org
BA Barton - 1957 - search.proquest.com
… was considered des irable to explore briefly the polymer ization of a limited number of 2-substituted-aminomethyl-lt-butylphenols in addition to l-it-butyl-2-cyclohexylaminomethylphenol. …
Number of citations: 0 search.proquest.com
WJ Burke, JOEA WARBURTON… - The Journal of …, 1961 - ACS Publications
… In another investigation in this laboratory it was observed that the benzyl group was readily removed from 4-benzyloxy-2-cyclohexylaminomethylphenol by treatment with concentrated …
Number of citations: 15 pubs.acs.org
K Bujnowski, A Adamczyk-Woźniak, L Synoradzki - Arkivoc, 2008 - arkat-usa.org
… 2-Cyclohexylaminomethyl-phenol (4b), obtained analogously to 4a; cream solid (9% yield); mp 56.8–57.7C (lit.58–59). IR (KBr): 3268, 2928 cm−1. …
Number of citations: 9 www.arkat-usa.org

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